amine CAS No. 915923-37-4](/img/structure/B1437495.png)
[(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine
Vue d'ensemble
Description
“(1-benzyl-1H-imidazol-2-yl)methylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole is a key component to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .Molecular Structure Analysis
The molecular structure of “(1-benzyl-1H-imidazol-2-yl)methylamine” can be found in various databases .Chemical Reactions Analysis
Imidazole has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Applications De Recherche Scientifique
Pharmaceutical Applications
Imidazole, the core structure of “(1-benzyl-1H-imidazol-2-yl)methylamine”, is known for its broad range of chemical and biological properties . It forms the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to exhibit antibacterial and antimycobacterial activities . For instance, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazole [2,1-b] [1,3,4] thiadiazole has been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Anti-Inflammatory and Antitumor Activities
Imidazole derivatives have also been reported to exhibit anti-inflammatory and antitumor activities . This makes them potential candidates for the development of new drugs in the treatment of inflammatory diseases and cancer.
Antidiabetic and Anti-Allergic Activities
Imidazole derivatives have shown potential in the treatment of diabetes and allergies . Their antidiabetic and anti-allergic properties could be harnessed for the development of new therapeutic agents in these fields.
Antiviral and Antioxidant Activities
Imidazole derivatives have demonstrated antiviral and antioxidant activities . These properties could be exploited in the development of new antiviral drugs and antioxidants.
Anti-Amoebic and Antihelmintic Activities
Imidazole derivatives have been reported to exhibit anti-amoebic and antihelmintic activities . This suggests their potential use in the treatment of amoebic infections and helminthic infestations.
Mécanisme D'action
Target of Action
Imidazole, a core structure in this compound, is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
It’s worth noting that imidazole is a key component of some natural products such as histidine, purine, histamine, and dna-based structures .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities .
Action Environment
It’s worth noting that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Propriétés
IUPAC Name |
1-(1-benzylimidazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-12-14-7-8-15(12)10-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBMBVSEYZPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine | |
CAS RN |
915923-37-4 | |
| Record name | [(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



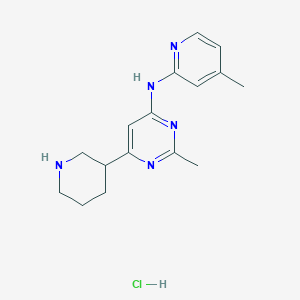
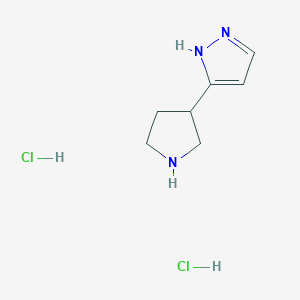
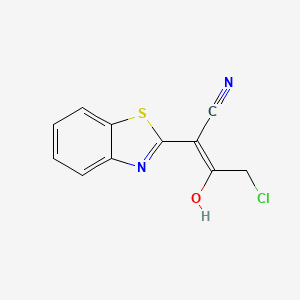
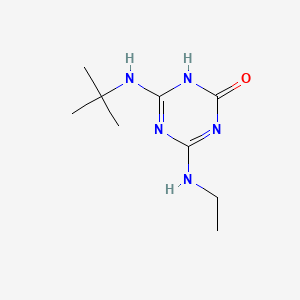
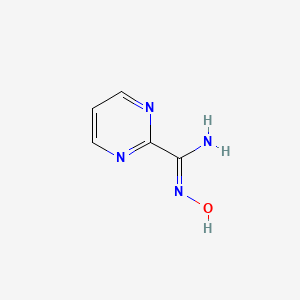
![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)
![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)
![N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1437425.png)
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1437427.png)

![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)


![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)